molecular formula C8H5BrO2 B031451 2-Bromoisophthalaldehyde CAS No. 79839-49-9

2-Bromoisophthalaldehyde

Cat. No.: B031451
CAS No.: 79839-49-9
M. Wt: 213.03 g/mol
InChI Key: RZUSSKMZLHKMHU-UHFFFAOYSA-N
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Description

2-Bromoisophthalaldehyde, also known as 1-Bromo-2,6-diformylbenzene, is an organic compound with the molecular formula C8H5BrO2. It is a brominated derivative of isophthalaldehyde and is characterized by the presence of two formyl groups and a bromine atom attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoisophthalaldehyde can be synthesized through several methods. One common method involves the bromination of isophthalaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to facilitate the formation of the brominated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The reaction parameters, such as temperature, solvent, and concentration of reagents, are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromoisophthalaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted isophthalaldehyde derivatives.

    Oxidation: Formation of isophthalic acid derivatives.

    Reduction: Formation of isophthalyl alcohol derivatives.

Scientific Research Applications

2-Bromoisophthalaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Utilized in the development of potential therapeutic agents, particularly in the design of anticancer and antimicrobial compounds.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromoisophthalaldehyde depends on the specific chemical reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring. In oxidation and reduction reactions, the formyl groups are transformed into carboxylic acids or alcohols, respectively, through electron transfer processes.

Comparison with Similar Compounds

2-Bromoisophthalaldehyde can be compared with other brominated benzene derivatives, such as:

    2-Bromobenzaldehyde: Similar structure but with only one formyl group.

    3-Bromobenzaldehyde: Bromine atom positioned at the meta position relative to the formyl group.

    4-Bromobenzaldehyde: Bromine atom positioned at the para position relative to the formyl group.

Uniqueness

This compound is unique due to the presence of two formyl groups and the bromine atom on the benzene ring, which allows for diverse chemical reactivity and the formation of various derivatives.

Properties

IUPAC Name

2-bromobenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUSSKMZLHKMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C=O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465788
Record name 2-Bromobenzene-1,3-dialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79839-49-9
Record name 2-Bromobenzene-1,3-dialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoisophthalaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of a bis-Schiff base derived from 2-Bromoisophthalaldehyde influence its corrosion inhibition efficiency?

A1: The research paper [] investigates two bis-Schiff bases synthesized from 2-aminofluorene: one using this compound (M1) and the other using glutaraldehyde (M2). The study reveals that M2, derived from glutaraldehyde, exhibits superior corrosion inhibition efficiency compared to M1, derived from this compound. This difference is attributed to the presence of the bromine atom and the benzene ring in M1.

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